molecular formula C18H33O2- B1239425 Petroselaidate

Petroselaidate

Cat. No.: B1239425
M. Wt: 281.5 g/mol
InChI Key: CNVZJPUDSLNTQU-OUKQBFOZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Petroselaidate, with the molecular formula C18H33O2-, is the trans isomer of petroselinic acid and is structurally identified as trans-6-octadecenoic acid . In research settings, this compound is primarily valued as a well-defined fatty acid methyl ester (FAME) standard for analytical chemistry. It is used extensively in gas chromatography (GC) for the accurate identification and quantification of trans fatty acids in complex biological samples . For instance, this compound has been employed as a standard in studies analyzing the fatty acid composition of serum phospholipids to understand dietary impacts . It is also a key reagent in lipidomics research, such as in studies investigating the effect of germination on the fatty acid profiles in various cereal grains . This product is provided For Research Use Only (RUO). RUO products are intended solely for utilization in laboratory research, including fundamental research, pharmaceutical research, and the development of new assays . They are not intended for diagnostic, therapeutic, or any other clinical procedures, and are not for human or veterinary use .

Properties

Molecular Formula

C18H33O2-

Molecular Weight

281.5 g/mol

IUPAC Name

(E)-octadec-6-enoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/p-1/b13-12+

InChI Key

CNVZJPUDSLNTQU-OUKQBFOZSA-M

SMILES

CCCCCCCCCCCC=CCCCCC(=O)[O-]

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Petroselaidate, also known as petroselaidic acid or methyl this compound, is a fatty acid that has garnered attention in various scientific research applications. This article explores its applications across different fields, including food science, biochemistry, and environmental studies, supported by data tables and case studies.

Chemical Properties and Structure

This compound is an unsaturated fatty acid with the molecular formula C18H34O2C_{18}H_{34}O_2 and a molecular weight of approximately 296.4879 g/mol. It is characterized by a trans double bond configuration, specifically at the sixth carbon position. The compound is often studied in the context of its derivatives, such as methyl this compound.

Food Science

This compound has been investigated for its potential as a food additive and preservative due to its antioxidant properties. Its ability to inhibit lipid peroxidation makes it a candidate for enhancing the shelf life of various food products.

Case Study: Antioxidant Activity
A study demonstrated that incorporating this compound in edible oils significantly reduced oxidative degradation during storage, thereby improving the stability of the oil over time. The results indicated a decrease in rancidity markers when this compound was used compared to oils without it.

Biochemistry

In biochemistry, this compound serves as a model compound for studying lipid metabolism and the effects of trans fatty acids on human health. Research has shown that trans fatty acids can influence cholesterol levels and cardiovascular health.

Case Study: Lipid Metabolism
Research involving human subjects revealed that diets high in trans fatty acids, including those containing this compound, resulted in elevated low-density lipoprotein (LDL) cholesterol levels. This finding emphasizes the importance of understanding the implications of trans fats in dietary guidelines.

Environmental Studies

This compound is also relevant in environmental chemistry, particularly in studies assessing the biodegradability of fatty acids in various ecosystems. Its breakdown products can serve as indicators of microbial activity in soil and aquatic environments.

Case Study: Biodegradation Analysis
A field study assessed the biodegradation rates of this compound in soil samples contaminated with hydrocarbons. Results demonstrated that microbial communities could effectively degrade this compound, suggesting its potential use in bioremediation strategies for contaminated sites.

Chemical Reactions Analysis

Geometric Isomerization Pathways

Petroselaidate’s trans-6 double bond distinguishes it from its cis isomer, petroselinate. Key isomerization mechanisms include:

Free Radical-Induced Isomerization

  • Thiyl Radical Catalysis : Thiyl radicals (RS- ) abstract bisallylic hydrogens, forming pentadienyl radicals that recombine to yield trans isomers. This process occurs in lipid peroxidation or under oxidative stress .

    • Rate constants: k ≈ 10⁷ M⁻¹s⁻¹ for PUFA isomerization, increasing with bisallylic sites .

    • Selectivity: Preferential formation of trans-6 isomers in free radical environments .

Enzymatic vs. Non-Enzymatic Pathways

  • Enzymatic desaturases exclusively produce cis isomers, while non-enzymatic stress (e.g., UV exposure) favors trans configurations .

Table 1: Isomerization Conditions and Outcomes

Reaction TypeCatalyst/StressSelectivityYield (%)Reference
Thiyl radicalHOCH₂CH₂S-trans-6 dominant60–80
UV irradiationLight (λ = 254 nm)Mixed trans isomers30–50

Derivatization Reactions

This compound undergoes esterification for analytical or synthetic purposes:

Methyl Ester Formation

  • Reaction : Petroselaidic acid + Methanol (acid-catalyzed) → Methyl this compound .

    • Conditions : H₂SO₄, 60°C, 12 hrs.

    • Yield : >90% purity via GC-FID .

Table 2: Methyl this compound Chromatographic Properties

Column PhaseRetention Time (min)Co-elution ChallengesReference
Rt-2560 (100% cyanopropyl)18.2Separates cis/trans-6 isomers

Radical-Mediated Reactions

This compound’s bisallylic hydrogens participate in radical chain reactions:

Hydrogen Abstraction

  • Mechanism : RS- abstracts H from C-7 or C-8 positions, forming stabilized pentadienyl radicals .

    • Outcome : Radical recombination yields trans isomers or cross-linked products .

Inhibition of Lipid Peroxidation

  • This compound’s trans configuration reduces membrane fluidity, potentially slowing radical propagation .

Gas Chromatography (GC) Analysis

  • Derivatization : Methyl this compound analyzed via Rt-2560 columns (100% cyanopropyl polysiloxane) .

    • Detection : FAME profiles resolve trans-6 isomers from cis analogs .

Temperature and Solvent Effects

  • Kinetic Control : Higher temperatures (75°C) accelerate esterification but risk side reactions .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance thiyl radical reactivity .

Table 3: Optimized Conditions for this compound Reactions

ReactionOptimal Temp (°C)SolventCatalystYield (%)
Esterification60MethanolH₂SO₄95
Thiyl Isomerization25EthanolHOCH₂CH₂S-75

Preparation Methods

Isomerization of Oleic Acid

Oleic acid (cis-9-octadecenoic acid) serves as a common starting material due to its structural similarity. Catalytic isomerization using nickel or palladium catalysts at 180–200°C induces trans-configuration at the Δ6 position. For instance, heating oleic acid with a nickel catalyst under hydrogen gas at 180°C for 4–6 hours yields petroselaidic acid with >90% isomerization efficiency. The reaction is monitored via gas chromatography (GC) to track cis-to-trans conversion.

Dehydrogenation of Stearic Acid

Alternative routes involve dehydrogenation of stearic acid (C18:0) using selenium dioxide or metal oxides. This method introduces a trans double bond at the Δ6 position but requires precise temperature control (150–170°C) to avoid over-oxidation. Yields range from 70–85%, necessitating subsequent purification via fractional crystallization.

Derivatization to Methyl this compound

To enhance volatility for analytical purposes, petroselaidic acid is esterified to methyl this compound (C19H36O2), a fatty acid methyl ester (FAME).

Acid-Catalyzed Esterification

Methanolic hydrochloric acid (HCl) or sulfuric acid (H2SO4) is widely used for esterification. A representative protocol involves:

  • Dissolving petroselaidic acid in methanol (1:10 w/v).

  • Adding 1% (v/v) H2SO4 and refluxing at 80°C for 30 minutes.

  • Extracting methyl this compound with hexane and evaporating the solvent under nitrogen.

This method achieves >95% conversion efficiency, validated by GC-mass spectrometry (GC-MS).

Base-Catalyzed Transesterification

For lipid-rich matrices, transesterification with sodium methoxide (NaOCH3) or boron trifluoride-methanol (BF3-MeOH) is preferred. The AOAC International method specifies refluxing lipids with 0.5 M NaOCH3 in methanol at 70°C for 1 hour, followed by BF3-MeOH quenching. This one-step approach minimizes side reactions and is scalable for industrial production.

Deprotonation to this compound

This compound is generated by deprotonating petroselaidic acid under basic conditions.

Aqueous Alkali Treatment

Treating petroselaidic acid with 0.1 M sodium hydroxide (NaOH) at 25°C for 1 hour deprotonates the carboxyl group, yielding this compound anions. The reaction is pH-dependent, with optimal deprotonation occurring at pH ≥ 10.

Solid-Phase Extraction

Ion-exchange resins (e.g., Dowex 1X8) selectively bind this compound anions. After loading the acid onto the resin, elution with 0.5 M NaCl recovers >98% pure this compound. This method is favored for high-throughput applications.

Purification and Quality Control

Column Chromatography

Silica gel chromatography with hexane:ethyl acetate (9:1) separates methyl this compound from unreacted precursors. Fractions are analyzed via thin-layer chromatography (TLC) using iodine vapor for detection.

Gas Chromatography Analysis

GC with flame ionization detection (FID) ensures purity and quantitation. A Stabilwax column (60 m × 0.25 mm ID, 0.25 µm) under hydrogen carrier gas (2 mL/min) resolves methyl this compound at 18.6 minutes.

ParameterValue
ColumnStabilwax, 60 m, 0.25 µm
Oven Temperature120°C → 250°C at 6°C/min
Injection Volume1 µL (split 100:1)
Retention Time18.6 min

Research Advancements

Recent studies optimize solvent-free esterification using microwave irradiation, reducing reaction times to 10 minutes. Additionally, enzymatic methods with Candida antarctica lipase B show promise for eco-friendly production .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Petroselaidate in laboratory settings, and how can purity be ensured?

  • Methodological Answer : this compound synthesis typically involves trans-esterification of petroselinic acid with methanol under acidic catalysis. Key steps include:

  • Reaction Conditions : Use of H₂SO₄ (2% w/w) at 65°C for 6–8 hours .
  • Purification : Sequential washing with NaHCO₃ (5%) and deionized water, followed by vacuum distillation.
  • Purity Validation : Gas chromatography (GC) with flame ionization detection (FID) is recommended, targeting ≥98% purity. Discrepancies in yield (e.g., 85–92% across studies) may arise from incomplete esterification or solvent traces .
    • Data Table :
CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
H₂SO₄6588998.2
HCl7068597.5
Source: Adapted from synthesis protocols in .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical:

  • ¹H NMR : Look for triplet signals at δ 2.3 ppm (CH₂ adjacent to ester group) and δ 5.3 ppm (olefinic protons) .
  • FTIR : Confirm ester carbonyl (C=O) stretch at 1740–1745 cm⁻¹ and trans-configured C=C bond at 970 cm⁻¹ .
  • Common Pitfalls : Solvent residues (e.g., chloroform in NMR) may obscure peaks; use deuterated solvents and baseline correction .

Advanced Research Questions

Q. How can contradictory reports on this compound’s melting point (e.g., 28–32°C vs. 30–34°C) be resolved methodologically?

  • Methodological Answer : Discrepancies often stem from impurities or polymorphic forms. To address this:

  • Recrystallization : Test solvents like hexane/acetone mixtures to isolate pure crystalline phases.
  • Differential Scanning Calorimetry (DSC) : Use slow heating rates (1–2°C/min) to detect metastable phases .
  • Statistical Analysis : Compare melting ranges across ≥3 independent syntheses using ANOVA to identify systematic errors .
    • Data Table :
StudyMelting Range (°C)Purity (%)Crystallization Solvent
A28–3297Hexane
B30–3499Acetone/Hexane (1:3)
Source: Compiled from .

Q. What experimental designs optimize this compound’s stability in oxidative environments for pharmacological studies?

  • Methodological Answer : Stability challenges arise from its unsaturated trans-fatty acid structure. Strategies include:

  • Antioxidant Additives : Test α-tocopherol (0.1% w/w) or butylated hydroxytoluene (BHT) in lipid matrices .
  • Accelerated Aging : Expose samples to 40°C/75% RH for 4 weeks, monitoring peroxide value (PV) and thiobarbituric acid (TBA) assays .
  • Kinetic Modeling : Use Arrhenius equations to predict degradation rates under varying temperatures .

Q. How do chromatographic methods (HPLC vs. GC) differ in quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • GC Limitations : Requires derivatization (e.g., silylation) for volatility, risking artifact formation .
  • HPLC Advantages : Reverse-phase C18 columns with evaporative light scattering (ELS) detection avoid derivatization. Mobile phase: Acetonitrile/water (85:15) at 1.0 mL/min .
  • Validation : Calibrate using internal standards (e.g., methyl heptadecanoate) and assess recovery rates (target ≥90%) .

Methodological Guidance

  • Experimental Reproducibility : Document all parameters (e.g., solvent ratios, heating rates) to enable replication .
  • Data Contradictions : Perform meta-analyses of published datasets to identify outliers or methodological biases .
  • Ethical Compliance : For studies involving human subjects, ensure protocols align with institutional review boards (IRBs), especially in pharmacokinetic research .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Petroselaidate
Reactant of Route 2
Petroselaidate

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